molecular formula C11H9BrO4 B2486649 Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate CAS No. 1242240-98-7

Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate

Cat. No.: B2486649
CAS No.: 1242240-98-7
M. Wt: 285.093
InChI Key: XPGSAUAUNUECLN-UHFFFAOYSA-N
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Description

Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9BrO4. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in various fields of science and industry .

Scientific Research Applications

Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate typically involves the bromination of 7-methoxybenzofuran followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups replacing the bromine atom or modifications to the ester group .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-methoxybenzofuran-3-carboxylate
  • Methyl 5-chloro-7-methoxybenzofuran-2-carboxylate
  • Methyl 5-bromo-7-ethoxybenzofuran-2-carboxylate

Uniqueness

Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-bromo-7-methoxy-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c1-14-8-5-7(12)3-6-4-9(11(13)15-2)16-10(6)8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGSAUAUNUECLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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